4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity with various reagents and under different conditions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s chemical properties such as its acidity or basicity .Scientific Research Applications
Antiproliferative and Anticancer Activities
- Pyrazole-sulfonamide derivatives, related to the given compound, demonstrated significant cell selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activities (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
- Acridine-acetazolamide conjugates, synthesized using a similar sulfamoyl compound, exhibited inhibitory effects on human carbonic anhydrase isoforms, potentially relevant in cancer treatment (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Material Science and Chemistry
- Sulfonamide Schiff base ligand and its Cu metal complex were synthesized and applied as flame retardant and antimicrobial surface coating additives in polyurethane varnishes (El‐Wahab, El-Fattah, El-alfy, Owda, Lin, & Hamdy, 2020).
Enzyme Inhibition for Medical Applications
- A series of derivatives were synthesized to evaluate their inhibitory potency and selectivity toward human carbonic anhydrase isoforms, important in various physiological functions (Distinto, Meleddu, Ortuso, Cottiglia, Deplano, Sequeira, Melis, Fois, Angeli, Capasso, Angius, Alcaro, Supuran, & Maccioni, 2019).
Synthesis of Novel Compounds
- Research on the synthesis of new compounds for various applications, such as antimicrobial agents and materials for industrial use, has been conducted using structures similar to 4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015), (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The specific targets of this compound would need to be determined through experimental studies.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Thiazole-containing compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution in the body.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-27(16-18-8-4-2-5-9-18)32(29,30)21-14-12-20(13-15-21)23(28)26-24-25-22(17-31-24)19-10-6-3-7-11-19/h2-15,17H,16H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIIAEZNMNRBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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